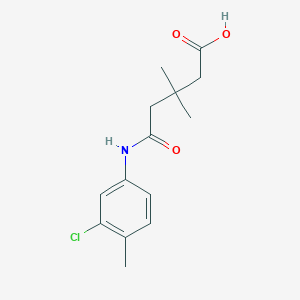
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In material science, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine also vary depending on its application. In medicine, it has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria. In agriculture, it has been shown to be toxic to insects. In material science, it has been shown to prevent corrosion of metal surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine in lab experiments include its relatively simple synthesis method, its versatility in terms of its potential applications, and its ability to selectively target certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine. In medicine, further studies could investigate its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In agriculture, further studies could investigate its potential use as a pesticide and its effects on non-target organisms. In material science, further studies could investigate its potential use as a corrosion inhibitor and its effectiveness in different environments.
In conclusion, 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
Métodos De Síntesis
The synthesis of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylthiol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C6H11N3S2 |
|---|---|
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H11N3S2/c1-6(2,3)10-5-8-4(7)11-9-5/h1-3H3,(H2,7,8,9) |
Clave InChI |
JHPIQRDBHQZJIA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=NSC(=N1)N |
SMILES canónico |
CC(C)(C)SC1=NSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)





